N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell growth pathways, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with antibacterial activity.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A related compound with similar structural features.
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of thiazole and benzothiazole moieties enhances its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-6-8-13(9-7-12)14-11-25-18(20-14)21-17(23)10-22-15-4-2-3-5-16(15)26-19(22)24/h2-9,11H,10H2,1H3,(H,20,21,23) |
InChI Key |
IYPAQPVFVWMNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.